molecular formula C17H12BrNO3 B2549405 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid CAS No. 65418-09-9

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid

Cat. No.: B2549405
CAS No.: 65418-09-9
M. Wt: 358.191
InChI Key: BUKVDFRKLWQRDI-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative with a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acylation. The reactions are usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) under reflux conditions.

Major Products Formed

    Oxidation: 2-(6-Bromo-2-oxo-4-phenylquinolin-3-yl)acetic acid.

    Reduction: 2-(2-Hydroxy-4-phenylquinolin-3-yl)acetic acid.

    Substitution: 2-(6-Azido-2-hydroxy-4-phenylquinolin-3-yl)acetic acid.

Scientific Research Applications

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the hydroxyl, phenyl, and acetic acid groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKVDFRKLWQRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331245
Record name 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65418-09-9
Record name 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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